Isopropyl (2-hydroxyphenyl)acetate
Description
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
propan-2-yl 2-(2-hydroxyphenyl)acetate |
InChI |
InChI=1S/C11H14O3/c1-8(2)14-11(13)7-9-5-3-4-6-10(9)12/h3-6,8,12H,7H2,1-2H3 |
InChI Key |
UMMPLUNDOQUQLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC1=CC=CC=C1O |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Hydroxylation of (2-Chlorophenyl)Acetic Acid
The most scalable method for synthesizing (2-hydroxyphenyl)acetic acid involves nucleophilic aromatic substitution of (2-chlorophenyl)acetic acid under alkaline conditions. As detailed in, this reaction employs sodium hydroxide (24 g) suspended in a high-boiling hydrocarbon solvent (e.g., SOLVESSO 200) with copper sulfate pentahydrate (1.0 g) as a catalyst. The mixture is heated to 180°C for 15 hours under atmospheric pressure, achieving complete conversion of the starting material. Post-reaction purification includes dissolving the residue in water, acidifying to pH 3.5, and extracting with ethyl acetate, yielding a crude product that is recrystallized from acetic acid (melting point: 141.4–142°C).
Key Parameters :
-
Catalyst : Copper salts (e.g., CuSO₄·5H₂O) enhance reaction kinetics by facilitating the displacement of chloride by hydroxide.
-
Solvent : High-boiling hydrocarbons (e.g., SOLVESSO 200, boiling point: 150–300°C) enable reactions at atmospheric pressure, avoiding autoclave requirements.
-
Yield : ~16% after recrystallization (2.7 g from 17 g starting material).
Comparative Analysis of Acid Synthesis Methods
Traditional methods, such as those disclosed in DE-OLS-2040643, require autoclaves and copper metal-salt mixtures, limiting scalability. In contrast, the atmospheric-pressure process in reduces operational complexity. Side reactions, such as oxidation of the phenolic group, are mitigated by inert solvents and controlled temperatures (160–220°C).
Esterification of (2-Hydroxyphenyl)Acetic Acid with Isopropyl Alcohol
Lipase-Catalyzed Esterification with Pervaporation
Enzymatic esterification using immobilized lipase B (e.g., on a fixed-bed reactor) offers a mild and selective approach. As demonstrated in, a molar excess of isopropyl alcohol (3.5:1 alcohol-to-acid ratio) reacts with the acid at 65°C, achieving 70–80% conversion. Water, a byproduct, is removed via pervaporation using a GFT membrane at 80°C and 20 mbar vacuum, reducing water content from 3.2% to 0.4%. Subsequent passes through additional reactors increase yields to 97.5%, with final purification via redistillation.
Advantages :
Acid-Catalyzed Esterification: Considerations and Limitations
While sulfuric acid-catalyzed esterification is effective for simple esters (e.g., isopropyl acetate), its application to phenolic acids is problematic. The phenolic –OH group may undergo sulfonation or oxidation under acidic conditions. For example, in, isopropyl alcohol and acetic acid react at 75.5°C with 0.2–0.3% H₂SO₄, but analogous conditions for (2-hydroxyphenyl)acetic acid remain unreported due to stability concerns.
Integrated Process Design and Optimization
Solvent and Catalyst Recycling
In the copper-catalyzed hydroxylation step, SOLVESSO 200 is recoverable via filtration and hexane washing, reducing costs. For esterification, unreacted isopropyl alcohol is reclaimed by distilling the aqueous phase post-pervaporation.
Purity and Characterization
Final product purity is validated via gas chromatography (GC) and nuclear magnetic resonance (NMR). For (2-hydroxyphenyl)acetic acid, ¹H NMR (DMSO-d₆) shows signals at δ3.46 (s, 2H, CH₂), 6.7–7.2 (m, 4H, aromatic), and 9.4–12.2 ppm (brs, –OH and –COOH) . The ester derivative is characterized by the absence of the carboxylic acid proton and presence of isopropyl methyl groups (δ1.2–1.3, d).
Scientific Research Applications
Isopropyl (2-hydroxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can be metabolized to active compounds.
Industry: Utilized in the manufacture of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Isopropyl (2-hydroxyphenyl)acetate involves its hydrolysis to 2-hydroxyphenylacetic acid and isopropanol. The hydrolysis can be catalyzed by esterases in biological systems. The 2-hydroxyphenylacetic acid can then exert its effects through various biochemical pathways, including inhibition of cyclooxygenase enzymes, which are involved in the inflammatory response .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key analogs identified from the evidence include:
Isopropyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate
- Structure: A benzofuran core substituted with methyl and methylsulfinyl groups, esterified with isopropanol.
- Key Features :
- Comparison: The benzofuran scaffold increases aromaticity and rigidity compared to the simpler phenyl ring in the target compound.
Isopropyl [2-[(2,6-Dichlorophenyl)amino]phenyl]acetate
- Structure: A diphenylamine derivative with chlorine substituents, esterified with isopropanol.
- Key Features :
- Comparison: The dichlorophenyl and amino groups introduce steric and electronic effects absent in the target compound, likely altering receptor binding and metabolic stability.
Isopropyl 2-[5-(4-hydroxyphenyl)-3-methylsulfanyl-1-benzofuran-2-yl]-acetate
- Structure : A benzofuran derivative with a 4-hydroxyphenyl substituent and methylsulfanyl group.
- Key Features :
- Comparison : The additional hydroxyl group on the phenyl ring could enhance antioxidant activity compared to the target compound’s single ortho-hydroxyl group.
Physical and Chemical Properties
Q & A
Q. What experimental techniques are essential for characterizing the structural stability of isopropyl (2-hydroxyphenyl)acetate?
- Methodological Answer : Structural stability can be assessed using Differential Scanning Calorimetry (DSC) to determine melting points and thermal transitions, and Thermogravimetric Analysis (TGA) to evaluate decomposition patterns. For crystallographic validation, single-crystal X-ray diffraction is critical. For example, studies on analogous compounds like isopropyl benzofuran derivatives revealed planar benzofuran rings with π-π stacking interactions (distance: 3.713 Å) and hydrogen-bonding networks, which stabilize the crystal lattice . Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C) is indispensable for confirming substituent positions, as demonstrated in the analysis of isopropyl sulfinyl-benzofuran derivatives (δ 1.25 ppm for isopropyl protons) .
Q. How can researchers design a synthesis protocol for this compound?
- Methodological Answer : A typical synthesis involves esterification under acidic catalysis. For example:
- React 2-hydroxyphenylacetic acid with isopropyl alcohol using HSO as a catalyst.
- Purify via column chromatography (e.g., ethyl acetate as eluent) to achieve >80% yield .
- Monitor reaction progress using Thin-Layer Chromatography (TLC) with values (e.g., in ethyl acetate) .
- Optimize conditions (e.g., temperature, solvent polarity) to mitigate side reactions like hydrolysis, as observed in sulfinyl-benzofuran syntheses .
Advanced Research Questions
Q. How can conflicting data on the biological activity of this compound derivatives be resolved?
- Methodological Answer : Discrepancies often arise from structural analogs with varying substituents. To resolve contradictions:
- Conduct structure-activity relationship (SAR) studies using analogs (e.g., nitro, acetyl, or sulfonyl substituents) to isolate pharmacophores .
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding affinities .
- Compare results with computational models (e.g., molecular docking) to validate interactions, as done for chromen derivatives interacting with enzymes .
Q. What strategies optimize reaction yields in the synthesis of this compound derivatives under inert conditions?
- Methodological Answer :
- Employ Schlenk techniques or gloveboxes to exclude moisture/oxygen, critical for sulfinyl or nitro-substituted intermediates prone to oxidation .
- Use low-temperature reactions (e.g., 273 K) to stabilize reactive intermediates, as demonstrated in sulfinyl-benzofuran syntheses with 3-chloroperoxybenzoic acid .
- Optimize stoichiometry: For example, a 1:1.05 molar ratio of acid to alcohol minimizes unreacted starting material .
Q. How do intermolecular interactions influence the crystallinity of this compound?
- Methodological Answer : Crystal packing is governed by π-π stacking (3.7–4.0 Å interplanar distances) and C–H···O hydrogen bonds (2.0–2.5 Å), as seen in benzofuran derivatives .
- Halogen bonding (e.g., iodine-oxygen interactions at 2.994 Å) can enhance lattice stability in iodinated analogs .
- Refine crystal parameters using SHELX software to model anisotropic displacement and hydrogen atom positions .
Key Considerations for Researchers
- Safety : Adhere to OSHA guidelines for handling esters (e.g., IDLH limit: 1,800 ppm for isopropyl acetate analogs) .
- Data Validation : Cross-reference spectroscopic and crystallographic data with computational models to resolve ambiguities .
- Synthetic Reproducibility : Document solvent purity and catalyst batch effects, which significantly impact yields in esterifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
